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Compound of Interest

Compound Name: Nickel octaethylporphyrin

Cat. No.: B15555982 Get Quote

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis and drug development, the unambiguous characterization of

organic compounds is paramount. 2-Nitrophenyl octyl ether (NiOEP), also known as o-

nitrophenyl octyl ether (o-NPOE), is a widely used plasticizer in ion-selective electrodes and a

matrix in mass spectrometry.[1][2] Its purity and structural integrity are critical for the reliability

of these applications. This guide provides a comprehensive cross-validation of NiOEP

characterization using four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry (MS). By comparing the data obtained from each

method, a more robust and confident structural elucidation can be achieved.

A Comparative Analysis of Spectroscopic Data for
NiOEP
The following tables summarize the quantitative data obtained from the spectroscopic analysis

of NiOEP, providing a clear comparison of the characteristic signals and fragments identified by

each technique.

Table 1: ¹H NMR Spectral Data for NiOEP
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.78 dd, J = 8.2, 1.6 Hz 1H Ar-H

7.50
ddd, J = 8.8, 7.4, 1.6

Hz
1H Ar-H

7.10 dd, J = 8.8, 1.0 Hz 1H Ar-H

7.02
ddd, J = 8.2, 7.4, 1.0

Hz
1H Ar-H

4.13 t, J = 6.5 Hz 2H O-CH₂-

1.85 p, J = 6.7 Hz 2H O-CH₂-CH₂-

1.48 - 1.25 m 10H -(CH₂)₅-

0.89 t, J = 7.0 Hz 3H -CH₃

Table 2: ¹³C NMR Spectral Data for NiOEP
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Chemical Shift (δ, ppm) Assignment

152.9 Ar-C-O

140.4 Ar-C-NO₂

133.8 Ar-CH

125.5 Ar-CH

120.9 Ar-CH

114.7 Ar-CH

69.3 O-CH₂

31.8 CH₂

29.3 CH₂

29.2 CH₂

26.0 CH₂

25.9 CH₂

22.6 CH₂

14.1 CH₃

Table 3: FTIR Spectral Data for NiOEP (ATR-Neat)[3]
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Wavenumber (cm⁻¹) Assignment Functional Group

3080 - 3050 Aromatic C-H Stretch Aromatic Ring

2924
Aliphatic C-H Stretch

(asymmetric)
Alkyl Chain

2854
Aliphatic C-H Stretch

(symmetric)
Alkyl Chain

1580 C=C Stretch Aromatic Ring

1523 N-O Asymmetric Stretch Nitro Group

1475 CH₂ Bend Alkyl Chain

1348 N-O Symmetric Stretch Nitro Group

1260 Ar-O Stretch Aryl Ether

1045 C-O Stretch Alkyl Ether

Table 4: Mass Spectrometry Data for NiOEP (Electron Ionization - 70 eV)[3]

m/z Relative Intensity (%) Proposed Fragment

251 ~15 [M]⁺ (Molecular Ion)

139 100 [M - C₈H₁₆]⁺

123 ~30 [M - C₈H₁₆ - O]⁺

109 ~25 [C₆H₅O₂]⁺

93 ~40 [C₆H₅O]⁺

65 ~35 [C₅H₅]⁺

Detailed Experimental Protocols
The following sections provide detailed methodologies for the characterization of NiOEP using

different spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of NiOEP is dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 10 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small drop of neat NiOEP liquid is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.

Parameters:

Spectral range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 32

Data Processing: A background spectrum of the clean ATR crystal is recorded and

automatically subtracted from the sample spectrum. The resulting spectrum is presented in

terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of NiOEP is prepared by dissolving a known mass of

the compound in a spectroscopic grade solvent (e.g., methanol or ethanol) to a

concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain

a concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Parameters:

Wavelength range: 200 - 400 nm

Scan speed: Medium

Slit width: 1.0 nm

Data Processing: The spectrum of the pure solvent is used as a baseline and is subtracted

from the sample spectrum. The wavelength of maximum absorbance (λmax) is determined.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of NiOEP in a volatile organic solvent (e.g., methanol

or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a
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gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

used.

Parameters:

Ionization mode: Electron Ionization (EI)

Ionization energy: 70 eV

Mass range: m/z 50 - 300

Data Processing: The mass spectrum is recorded, showing the relative abundance of

different fragment ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow and
Molecular Structure
The following diagrams, generated using the DOT language, illustrate the logical flow of the

cross-validation process and the chemical structure of NiOEP.
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Caption: Experimental workflow for the cross-validation of NiOEP characterization.

Caption: Chemical structure of 2-Nitrophenyl Octyl Ether (NiOEP).

By integrating the data from these complementary spectroscopic techniques, a comprehensive

and reliable characterization of 2-nitrophenyl octyl ether is achieved. This cross-validation

approach ensures the accuracy of the compound's identity and purity, which is essential for its

application in sensitive analytical and developmental fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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